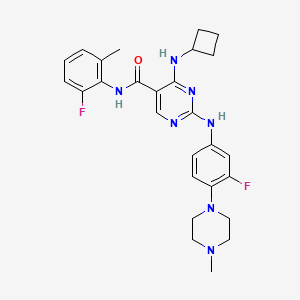
SIKs-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIKs-IN-1: is a pyrimidine-5-carboxamide derivative that functions as an inhibitor of salt-inducible kinases (SIKs). These kinases play a crucial role in the M1/M2 macrophage polarization linked to inflammation. By inhibiting SIK activity, this compound increases the anti-inflammatory cytokine IL-10 and decreases the pro-inflammatory cytokine IL-12, demonstrating significant anti-inflammatory efficacy in a DSS-induced colitis model .
Preparation Methods
Synthetic Routes and Reaction Conditions: SIKs-IN-1 is synthesized through a series of chemical reactions involving pyrimidine-5-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of the pyrimidine ring and subsequent functionalization to introduce the carboxamide group .
Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research applications. The production process includes rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: SIKs-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
SIKs-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical processes.
Biology: Investigates the role of SIKs in cellular processes, including macrophage polarization and cytokine production.
Medicine: Explores the therapeutic potential of SIK inhibition in treating inflammatory diseases such as inflammatory bowel disease (IBD).
Industry: Utilized in the development of new anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
SIKs-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases regulate the transformation of M1/M2 macrophages, which are involved in the inflammation process. By inhibiting SIK activity, this compound up-regulates the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12. This dual mechanism of action results in significant anti-inflammatory effects .
Comparison with Similar Compounds
GLPG3312: A potent and selective pan-SIK inhibitor with similar anti-inflammatory and immunoregulatory activities.
Compound 1-7: Various SIK inhibitors used to investigate SIK biology in vitro and in vivo.
Uniqueness of SIKs-IN-1: this compound is unique due to its specific inhibition of salt-inducible kinases and its demonstrated efficacy in reducing inflammation in a DSS-induced colitis model. Its ability to modulate cytokine production makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C27H31F2N7O |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34) |
InChI Key |
FWUHPICZVGESMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

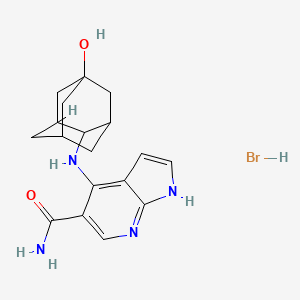
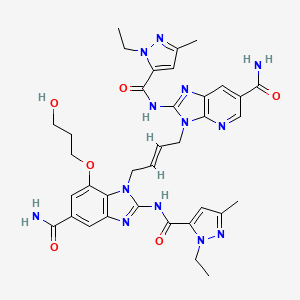

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)
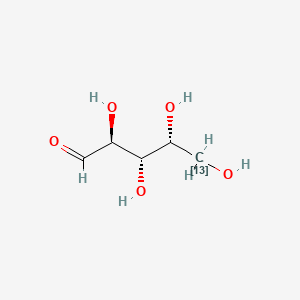
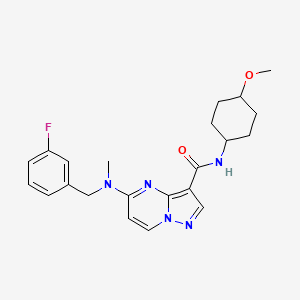
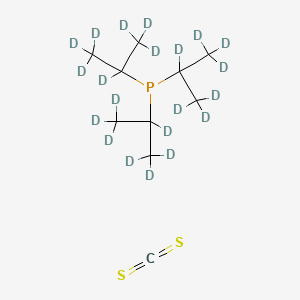
![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)
